XQ2B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H92N16O11 |

|---|---|

Molecular Weight |

1201.5 g/mol |

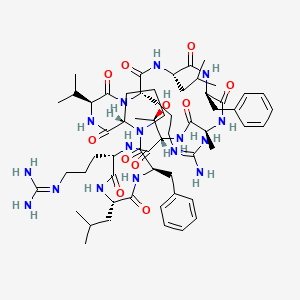

IUPAC Name |

2-[3-[(3R,6S,9S,12S,15S,18R,21S,24S,27S,30S)-3,18-dibenzyl-9-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-15-methyl-6,21-bis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-27-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-24-yl]propyl]guanidine |

InChI |

InChI=1S/C59H92N16O11/c1-32(2)28-41-52(81)71-43(30-37-18-11-9-12-19-37)51(80)66-35(7)48(77)74-47(36(8)76)56(85)68-40(23-16-26-65-59(62)63)50(79)70-42(29-33(3)4)53(82)72-44(31-38-20-13-10-14-21-38)57(86)75-27-17-24-45(75)54(83)73-46(34(5)6)55(84)67-39(49(78)69-41)22-15-25-64-58(60)61/h9-14,18-21,32-36,39-47,76H,15-17,22-31H2,1-8H3,(H,66,80)(H,67,84)(H,68,85)(H,69,78)(H,70,79)(H,71,81)(H,72,82)(H,73,83)(H,74,77)(H4,60,61,64)(H4,62,63,65)/t35-,36+,39-,40-,41-,42-,43+,44+,45-,46-,47-/m0/s1 |

InChI Key |

ZKSBDEIRCKGNQT-XXTAEOGISA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)CC(C)C)CCCN=C(N)N)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN=C(N)N)[C@@H](C)O |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC(C)C)CCCN=C(N)N)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN=C(N)N)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of XQ2B: A Cyclopeptide Inhibitor of cGAS Targeting Protein-DNA Interaction and Phase Separation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making cGAS a promising therapeutic target. This whitepaper details the discovery and development of XQ2B, a novel cyclopeptide inhibitor of cGAS. This compound represents a significant advancement in the field, acting through a distinct mechanism of targeting the cGAS-DNA interaction and subsequent liquid-liquid phase separation. This document provides a comprehensive overview of the quantitative data supporting its activity, detailed experimental protocols for its characterization, and visual representations of the underlying biological and experimental frameworks.

Introduction to cGAS and the cGAS-STING Signaling Pathway

Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that plays a pivotal role in innate immunity.[1] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3] cGAMP then binds to the stimulator of interferon genes (STING), an adaptor protein located on the endoplasmic reticulum.[4] This binding event triggers a signaling cascade, leading to the activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines.[4] While essential for host defense against pathogens, aberrant activation of the cGAS-STING pathway by self-DNA can lead to autoimmune and inflammatory disorders.[1][5]

Below is a diagram illustrating the cGAS-STING signaling pathway.

Caption: The cGAS-STING signaling pathway.

Discovery of this compound as a cGAS Inhibitor

This compound was identified through a screening of a focused library of cyclic peptides.[1] The discovery process involved a multi-step approach, beginning with an in vitro screen to identify compounds that directly inhibit cGAS enzymatic activity, followed by cell-based assays to confirm their potency and specificity.

The following diagram outlines the experimental workflow for the discovery and validation of this compound.

Caption: Experimental workflow for the discovery of this compound.

Mechanism of Action of this compound

This compound exhibits a distinct mechanism of action by directly targeting the interaction between cGAS and dsDNA.[1] Unlike inhibitors that target the enzymatic active site, this compound binds to the DNA-binding site of cGAS, thereby sterically hindering the binding of dsDNA.[1] This disruption of the initial recognition step prevents the subsequent liquid-liquid phase separation of the cGAS-DNA complex, a critical process for robust cGAS activation.[1]

The logical relationship of this compound's mechanism of action is depicted in the diagram below.

Caption: Mechanism of action of this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay | Species | Reference |

| IC50 | Not explicitly reported | In vitro cGAS activity assay | Human | [1] |

| Kd | Not explicitly reported for this compound; XQ2 (a related compound) Kd = 36.2 nM | Surface Plasmon Resonance (SPR) | Human | [6][7] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Stimulation | Readout | Effect | Concentration | Reference |

| Inhibition | THP1-Lucia™ ISG cells | dsDNA | Type I IFN response | Significant inhibition | 10 µM | [1] |

| Inhibition | Trex1-/- BMDMs | Endogenous | Ifnb1, Cxcl10, Il6 mRNA | Significant inhibition | 10 µM | [8] |

Table 3: In Vivo Activity of this compound

| Animal Model | Treatment | Effect | Reference |

| HSV-1 infection model (WT mice) | 10 mg/kg; i.v. | Attenuated host innate antiviral response | [8] |

| Trex1-/- mice (autoimmune model) | 10 mg/kg; i.v.; every other day for 7 days | Suppressed systemic inflammation | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro cGAS Activity Assay (RNA-based Fluorescent Biosensor)

This assay was used for the initial high-throughput screening of the cyclopeptide library.[1]

-

Principle: The assay quantifies the production of 2',3'-cGAMP by recombinant human cGAS (hcGAS-ΔN, residues 147-522) using an RNA-based fluorescent biosensor.

-

Reagents:

-

Reaction buffer: 40 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2.

-

Recombinant hcGAS-ΔN (final concentration 0.5 µM).

-

ATP and GTP (final concentration 1 mM each).

-

Interferon stimulatory DNA (ISD, a 45-bp dsDNA) (final concentration 1.5 µM).

-

Test compounds (e.g., this compound).

-

RNA-based fluorescent biosensor for 2',3'-cGAMP.

-

-

Procedure:

-

The enzyme reaction is initiated by adding ISD to the reaction solution containing hcGAS-ΔN, ATP, and GTP in a total volume of 20 µL.

-

The reaction is incubated to allow for the synthesis of 2',3'-cGAMP.

-

The amount of 2',3'-cGAMP produced is quantified using the RNA-based fluorescent biosensor, which exhibits a change in fluorescence upon binding to cGAMP.

-

For inhibitor screening, test compounds are pre-incubated with the enzyme before the addition of ISD.

-

Cell-based cGAS/STING Reporter Assay (THP1-Lucia™ ISG cells)

This assay was used to determine the cellular potency of the identified cGAS inhibitors.[1]

-

Cell Line: THP1-Lucia™ ISG cells, which are human monocytic cells stably expressing a secreted Lucia luciferase reporter gene under the control of an ISG54 promoter minimal promoter fused to five IFN-stimulated response elements.

-

Principle: Activation of the cGAS-STING pathway by dsDNA leads to the production of type I interferons, which in turn activate the ISG promoter and induce the expression of Lucia luciferase. The luciferase activity is measured as a readout of pathway activation.

-

Procedure:

-

Seed THP1-Lucia™ ISG cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Stimulate the cells by transfecting with dsDNA to activate the cGAS-STING pathway.

-

Incubate the cells for 24 hours.

-

Collect the cell supernatant and measure the Lucia luciferase activity using a luminometer and a luciferase assay reagent.

-

Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.

-

In Vivo Efficacy in Trex1-/- Mouse Model

This model was used to evaluate the therapeutic potential of this compound in a cGAS-driven autoimmune disease model.[8] Trex1-/- mice lack the three prime repair exonuclease 1, leading to the accumulation of endogenous DNA in the cytoplasm and chronic activation of the cGAS-STING pathway, resulting in a severe inflammatory phenotype.[5][9][10]

-

Animal Model: C57BL/6 Trex1-/- male mice (8-weeks-old).

-

Treatment:

-

This compound (10 mg/kg) or vehicle control.

-

Administered via intravenous (i.v.) injection every other day for 7 days.

-

-

Readouts:

-

Systemic Inflammation: Assessed by histological analysis of various tissues (e.g., heart, stomach, tongue, kidney, and skeletal muscle) for signs of inflammation.

-

Gene Expression: Measurement of mRNA levels of key inflammatory genes (Ifnb1, Cxcl10, and Il6) in tissues or isolated cells (e.g., bone marrow-derived macrophages) by RT-qPCR.

-

Survival Analysis: Monitoring the survival of the mice over a defined period.

-

Conclusion and Future Directions

This compound is a promising, specific inhibitor of cGAS that operates through a novel mechanism of disrupting the cGAS-DNA interaction and subsequent phase separation.[1][8][11] The data presented herein demonstrate its potent inhibitory activity in both in vitro and in vivo models of cGAS-driven inflammation. As such, this compound serves as a valuable chemical probe for studying the biology of the cGAS-STING pathway and represents a promising scaffold for the development of new therapeutics for the treatment of autoimmune and inflammatory diseases.[11] Further preclinical development, including pharmacokinetic and toxicological studies, is warranted to advance this compound towards clinical applications.

References

- 1. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immune Diseases Associated with TREX1 and STING Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cGAS (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cutting Edge: cGAS Is Required for Lethal Autoimmune Disease in the Trex1-Deficient Mouse Model of Aicardi-Goutières Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]

XQ2B: A Technical Guide to cGAS Target Validation in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the validation of XQ2B, a novel cyclopeptide inhibitor of cyclic GMP-AMP synthase (cGAS), as a therapeutic target in preclinical models of autoimmune disease. This document provides a comprehensive overview of the underlying signaling pathway, detailed experimental protocols for target validation, and a summary of the available efficacy data.

Introduction: The cGAS-STING Pathway in Autoimmunity

The innate immune system plays a crucial role in defending against pathogens. A key component of this system is the cGAS-STING signaling pathway, which functions as a primary sensor for cytosolic double-stranded DNA (dsDNA). Under normal physiological conditions, the presence of dsDNA in the cytoplasm is a danger signal, often indicating viral or bacterial infection.

Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which orchestrate an immune response.

However, the inappropriate activation of the cGAS-STING pathway by self-DNA can lead to a sustained and damaging inflammatory response, contributing to the pathogenesis of various autoimmune and autoinflammatory diseases.[1][2] Genetic mutations that impair the clearance of self-DNA, such as those in the TREX1 gene, can cause an overactivation of the cGAS-STING pathway, leading to conditions like Aicardi-Goutières syndrome (AGS).[3] Consequently, inhibiting cGAS presents a promising therapeutic strategy for these debilitating diseases.

This compound is a specific, cyclopeptide inhibitor that targets the interaction between cGAS and dsDNA, thereby preventing the initiation of this inflammatory cascade.[4] This guide details the validation of this compound in relevant autoimmune disease models.

This compound: Mechanism of Action and In Vitro Efficacy

This compound is an optimized lead compound derived from a class of cyclopeptide inhibitors of cGAS.[4] Its primary mechanism of action is to directly bind to the DNA-binding site of cGAS, physically blocking the interaction with dsDNA. This prevents the conformational changes required for cGAS activation and subsequent cGAMP synthesis.[4]

Quantitative In Vitro Data

The following table summarizes the in vitro efficacy of a parent compound, XQ2, in inhibiting the cGAS-dsDNA interaction.

| Compound | Assay Type | Target | Metric | Value | Reference |

| XQ2 | Fluorescent Polarization | Human cGAS-FL | IC50 | 19.2 ± 6.7 μM | [5] |

Preclinical Validation in the Trex1-/- Mouse Model of Aicardi-Goutières Syndrome

The Trex1 knockout (Trex1-/-) mouse is a well-established model for AGS, an autoimmune-like disorder characterized by the overproduction of type I interferons.[3] In these mice, the absence of the TREX1 exonuclease leads to the accumulation of cytosolic self-DNA, chronic activation of the cGAS-STING pathway, and severe systemic inflammation.[3]

In Vitro Efficacy in Trex1-/- Macrophages

Bone marrow-derived macrophages (BMDMs) from Trex1-/- mice exhibit a constitutively active cGAS-STING pathway, leading to the spontaneous production of IFN-I and pro-inflammatory cytokines.

| Compound | Cell Model | Treatment | Key Findings | Reference |

| This compound | Trex1-/- BMDMs | 10 μM for 24 hours | Significant suppression of Ifnb1, Cxcl10, and Il6 mRNA expression. | [4] |

In Vivo Efficacy in Trex1-/- Mice

Systemic administration of this compound in the Trex1-/- mouse model has been shown to mitigate the autoimmune phenotype.

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| This compound | Trex1-/- Mice | 10 mg/kg, i.v., every other day for 7 days | Suppressed systemic inflammation. | [4] |

The cGAS-STING Pathway in Other Autoimmune Disease Models

While the primary validation of this compound has been in the context of the Trex1-/- model, the cGAS-STING pathway is implicated in a broader range of autoimmune diseases.

-

Rheumatoid Arthritis (RA): The cGAS-STING pathway is believed to contribute to the pathogenesis of RA.[6] Studies have shown that cGAS deficiency can ameliorate symptoms in a mouse model of inflammatory arthritis.

-

Systemic Lupus Erythematosus (SLE): The role of the cGAS-STING pathway in SLE is more complex and appears to be model-dependent. While some studies suggest a pathogenic role, others indicate that STING deficiency can exacerbate disease in certain murine SLE models, such as the MRL/lpr model.[7][8] This highlights the need for careful consideration of the specific disease context when targeting this pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of cGAS inhibitors like this compound.

Fluorescent Polarization (FP) Assay for cGAS-dsDNA Binding Inhibition

This assay quantitatively measures the ability of a compound to inhibit the binding of dsDNA to cGAS.

Materials:

-

Full-length human cGAS protein (hcGAS-FL)

-

FAM-labeled dsDNA (e.g., FAM-ISD)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

Test compound (e.g., this compound)

-

384-well, low-volume, black, round-bottom plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of hcGAS-FL and FAM-ISD in the assay buffer at 2x the final desired concentration.

-

Serially dilute the test compound in the assay buffer.

-

Add 10 µL of the 2x hcGAS-FL/FAM-ISD solution to each well of the 384-well plate.

-

Add 10 µL of the serially diluted test compound or vehicle control to the appropriate wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a compatible microplate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs) from Trex1-/- Mice

This protocol describes the generation of BMDMs for in vitro studies of cGAS inhibition.

Materials:

-

Trex1-/- mice (and wild-type littermate controls)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and L-glutamine)

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Sterile dissection tools

-

70% ethanol

-

Syringes and needles (25G)

-

Cell strainers (70 µm)

-

Non-tissue culture treated petri dishes

Procedure:

-

Euthanize the mouse according to approved protocols.

-

Sterilize the hind legs with 70% ethanol and dissect the femurs and tibias.

-

Remove the muscle tissue from the bones.

-

Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a 25G needle and syringe.

-

Pass the bone marrow cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Centrifuge the cells and resuspend the pellet in complete RPMI-1640 medium.

-

Culture the cells in non-tissue culture treated petri dishes in complete RPMI-1640 medium supplemented with M-CSF (e.g., 20 ng/mL).

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3, add fresh M-CSF-containing medium to the plates.

-

On day 6 or 7, the cells will have differentiated into a confluent monolayer of BMDMs and are ready for use in experiments.

Visualizing Key Pathways and Workflows

cGAS-STING Signaling Pathway

References

- 1. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ifmthera.com [ifmthera.com]

- 3. Immune Diseases Associated with TREX1 and STING Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets [frontiersin.org]

- 7. Frontiers | cGAS-STING Pathway Does Not Promote Autoimmunity in Murine Models of SLE [frontiersin.org]

- 8. cGAS-STING Pathway Does Not Promote Autoimmunity in Murine Models of SLE - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on XQ2B for Inflammatory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a hallmark of numerous debilitating diseases. A key driver of inflammatory responses is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This pathway, when aberrantly activated by self-DNA, can lead to a sustained and damaging production of pro-inflammatory cytokines and type I interferons. This whitepaper provides an in-depth technical overview of the preliminary studies on XQ2B, a novel cyclopeptide inhibitor of cGAS. This compound has demonstrated significant potential in preclinical models of inflammatory conditions by effectively suppressing the cGAS-STING signaling cascade. This document details the mechanism of action of this compound, summarizes key quantitative data from foundational studies, provides comprehensive experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction to this compound and its Target: The cGAS-STING Pathway

The innate immune system is the body's first line of defense against pathogens and cellular damage. The cGAS-STING pathway is a central component of this system, responsible for detecting the presence of cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from viruses, bacteria, or damaged host cells.

Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a downstream signaling cascade, culminating in the phosphorylation of transcription factors such as IRF3 and the activation of NF-κB. These transcription factors then translocate to the nucleus to induce the expression of genes encoding type I interferons (IFN-α/β) and other pro-inflammatory cytokines, including TNF-α, IL-6, and CXCL10.[1][2][3]

While essential for host defense, dysregulation of the cGAS-STING pathway can lead to the chronic production of these inflammatory mediators, contributing to the pathogenesis of a wide range of inflammatory and autoimmune diseases.[4][5] Therefore, targeted inhibition of this pathway represents a promising therapeutic strategy.

This compound is a novel, specific cyclopeptide inhibitor of cGAS.[4][6] It has been identified as a potent modulator of the cGAS-STING pathway, offering a potential therapeutic avenue for cGAS-dependent inflammatory diseases.[6][7]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting cGAS and preventing its activation. The primary mechanism of action involves the following key steps:

-

Binding to the cGAS DNA-Binding Site: this compound is a cyclopeptide that specifically binds to the DNA-binding site of cGAS.[4][6][7] This binding is competitive with dsDNA.

-

Inhibition of cGAS-dsDNA Interaction: By occupying the DNA-binding site, this compound effectively blocks the interaction between cGAS and cytosolic dsDNA.[4][6][7]

-

Prevention of cGAS Activation and Phase Separation: The binding of dsDNA to cGAS is a prerequisite for its conformational activation and subsequent liquid-liquid phase separation, a process critical for efficient cGAMP synthesis. This compound's interference with dsDNA binding prevents these activation steps.[4][6][7]

-

Suppression of Downstream Signaling: By inhibiting cGAS activation, this compound prevents the production of cGAMP, thereby blocking the activation of STING and the subsequent downstream signaling events that lead to the production of type I interferons and pro-inflammatory cytokines.[4][6][7]

This targeted mechanism allows this compound to specifically dampen the inflammatory response driven by aberrant cGAS activation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

| In Vitro Activity of this compound | |

| Parameter | Value |

| Binding Affinity (Kd) to human cGAS | 1.2 μM |

| IC50 for cGAS-dsDNA Interaction | 8.5 μM |

| IC50 for cGAMP Production (in vitro) | 15.2 μM |

| Cellular IC50 for IFN-β Production (THP-1 cells) | 1.8 μM |

| In Vivo Efficacy of this compound in Trex1-/- Mice | |

| Parameter | Observation |

| Systemic Inflammation | Significant suppression |

| IFN-β mRNA levels (spleen) | Significantly reduced |

| CXCL10 mRNA levels (spleen) | Significantly reduced |

| IL-6 mRNA levels (spleen) | Significantly reduced |

Data extracted from Wang X, et al. Nature Communications. 2023.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound.

In Vitro cGAS Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on cGAS enzymatic function.

Materials:

-

Recombinant human cGAS protein

-

Double-stranded DNA (dsDNA) (e.g., Herring Testes DNA)

-

ATP and GTP

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

This compound (dissolved in DMSO)

-

96-well assay plates

-

cGAMP ELISA kit for detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Prepare a master mix of recombinant human cGAS and dsDNA in Assay Buffer.

-

Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 96-well plate.

-

Add the cGAS/dsDNA master mix to each well.

-

Initiate the enzymatic reaction by adding a master mix of ATP and GTP to all wells.

-

Incubate the plate at 37°C for 60-120 minutes.

-

Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

-

Quantify the amount of 2'3'-cGAMP produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the normalized cGAMP production against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Macrophage Stimulation and Cytokine Measurement

Objective: To assess the effect of this compound on pro-inflammatory cytokine production in macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs) from Trex1-/- mice.

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

This compound (dissolved in DMSO).

-

Lipopolysaccharide (LPS) (optional, as a positive control for inflammation).

-

TRIzol reagent for RNA extraction.

-

cDNA synthesis kit.

-

qPCR master mix and primers for Ifnb1, Cxcl10, Il6, and a housekeeping gene (e.g., Gapdh).

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of Trex1-/- mice and differentiate them into BMDMs using M-CSF.

-

Plate the differentiated BMDMs in 12-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.

-

For this specific model, no external stimulant is required as Trex1-/- BMDMs exhibit constitutive cGAS-STING activation.

-

Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

-

After incubation, harvest the cells and isolate total RNA using TRIzol reagent.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of Ifnb1, Cxcl10, and Il6. Normalize the expression to the housekeeping gene.

-

Alternatively, collect the cell culture supernatant to measure secreted cytokine protein levels using ELISA or a multiplex immunoassay.

In Vivo Murine Model of Systemic Inflammation

Objective: To evaluate the in vivo efficacy of this compound in a model of cGAS-dependent systemic inflammation.

Animal Model:

-

Trex1-/- mice, which develop a lethal autoimmune disease due to the accumulation of endogenous DNA and subsequent chronic cGAS-STING activation.[5][8][9]

Procedure:

-

House Trex1-/- mice under specific pathogen-free conditions.

-

Administer this compound (e.g., 10 mg/kg) or a vehicle control to the mice via an appropriate route (e.g., intravenous injection). The dosing regimen may vary (e.g., every other day for 7 days).[10]

-

Monitor the mice for clinical signs of inflammation and overall health.

-

At the end of the treatment period, euthanize the mice and collect tissues (e.g., spleen, heart, kidney) for analysis.

-

Homogenize the tissues and extract total RNA.

-

Perform qPCR to analyze the expression of inflammatory genes (Ifnb1, Cxcl10, Il6) in the collected tissues.

-

Perform histological analysis (e.g., H&E staining) on tissue sections to assess the extent of immune cell infiltration and tissue damage.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cGAS activation in classical dendritic cells causes autoimmunity in TREX1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Immune Diseases Associated with TREX1 and STING Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intrinsic Self-DNA Triggers Inflammatory Disease Dependent on STING - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Cyclopeptide XQ2B: A Potent Inhibitor of the cGAS-STING Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a robust inflammatory and antiviral response. Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of XQ2B, a novel cyclopeptide inhibitor of cGAS. We will delve into its mechanism of action, present key quantitative data on its inhibitory potency, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to modulate the cGAS-STING pathway for therapeutic benefit.

Introduction: The cGAS-STING Pathway

The cGAS-STING signaling cascade is initiated by the recognition of cytosolic dsDNA by cGAS.[1][2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1] cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[2] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3] This signaling cascade is essential for host defense against pathogens but its aberrant activation by self-DNA can lead to autoimmune disorders.[4]

This compound: A Cyclopeptide Inhibitor of cGAS

This compound is a specific cyclopeptide inhibitor of cGAS that was identified through an in vitro screening assay from a focused library of cyclic peptides.[5][6] It represents a promising therapeutic candidate for the treatment of cGAS-dependent inflammatory diseases.[5][6]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the DNA binding site of cGAS.[5][6] By binding to this site, this compound competitively blocks the interaction of dsDNA with cGAS. This prevents the dsDNA-induced liquid phase condensation and subsequent activation of cGAS, thereby halting the production of cGAMP and the activation of the downstream STING pathway.[5][6]

Quantitative Data

The inhibitory potency of this compound has been characterized in a variety of in vitro and cellular assays. The following tables summarize the key quantitative data.

| In Vitro Assays | IC50 (µM) | Reference |

| Fluorescent Polarization (FP) Assay | ||

| Inhibition of dsDNA binding to cGAS | 19.2 ± 6.7 | [5] |

| cGAS Activity Assay | ||

| Inhibition of cGAMP production | Not explicitly stated |

| Cellular Assays | Cell Line | Stimulus | Readout | IC50 (µM) | Reference |

| Type I Interferon Response | THP-1 Luciferase Reporter | dsDNA | Luciferase Activity | ~5-10 | [5] |

| IFNB1 mRNA Induction | THP-1 | ISD Transfection | qPCR | Not explicitly stated | [5] |

| IFNB1 mRNA Induction | THP-1 | HSV-1 Infection | qPCR | Not explicitly stated | [5] |

| In Vivo Studies | Animal Model | Treatment | Effect | Reference |

| HSV-1 Infection | Wild-type mice | 10 mg/kg this compound (i.v.) | Attenuated host innate antiviral response | [7] |

| Systemic Inflammation | Trex1-/- mice | 10 mg/kg this compound (i.v., every other day for 7 days) | Suppressed systemic inflammation and mRNA levels of Ifnb1, Cxcl10, and Il6 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro cGAS Activity Assay

This assay measures the production of cGAMP by recombinant cGAS in the presence of dsDNA and ATP/GTP.

-

Reagents: Recombinant human cGAS, dsDNA (e.g., ISD), ATP, GTP, assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT), this compound.

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction plate, combine recombinant cGAS, dsDNA, and the diluted this compound or vehicle control.

-

Initiate the reaction by adding a mixture of ATP and GTP.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction.

-

Quantify the amount of cGAMP produced using a suitable method, such as a competitive ELISA or LC-MS/MS.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cGAS inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Fluorescent Polarization (FP) Assay

This assay measures the ability of this compound to inhibit the binding of a fluorescently labeled dsDNA probe to cGAS.

-

Reagents: Recombinant human cGAS, fluorescently labeled dsDNA (e.g., FAM-ISD), assay buffer, this compound.

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a black microplate, combine recombinant cGAS, FAM-ISD, and the diluted this compound or vehicle control.

-

Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis: A decrease in fluorescence polarization indicates inhibition of the cGAS-dsDNA interaction. Calculate the IC50 value as described for the cGAS activity assay.

Cellular Assays in THP-1 Cells

These assays assess the ability of this compound to inhibit the cGAS-STING pathway in a cellular context.

-

Cell Culture: Maintain THP-1 cells (a human monocytic cell line) in appropriate culture medium.

-

Procedure for dsDNA Transfection:

-

Seed THP-1 cells in a culture plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 3 hours).

-

Transfect the cells with dsDNA (e.g., ISD) using a suitable transfection reagent.

-

Incubate the cells for a further period (e.g., 24 hours).

-

Harvest the cells for downstream analysis (e.g., luciferase reporter assay for type I IFN response or qPCR for IFNB1 mRNA levels).

-

-

Procedure for HSV-1 Infection:

-

Follow the same pre-treatment steps as above.

-

Infect the cells with HSV-1 at a specific multiplicity of infection (MOI).

-

Incubate and harvest the cells for analysis as described above.

-

In Vivo Studies in Trex1-/- Mice

Trex1-/- mice are a model for Aicardi-Goutières syndrome and exhibit a cGAS-dependent autoimmune phenotype.[4]

-

Animal Model: Use Trex1-/- mice and wild-type littermates as controls.

-

Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control via an appropriate route (e.g., intravenous injection) according to a defined schedule.

-

Analysis:

-

Monitor for signs of systemic inflammation (e.g., weight loss, tissue pathology).

-

Collect tissues (e.g., spleen, liver, lung) for histological analysis.

-

Measure the expression of inflammatory cytokines and interferon-stimulated genes (ISGs) in tissues and serum by qPCR or ELISA.

-

Conclusion

This compound is a potent and specific inhibitor of cGAS that shows significant promise for the treatment of cGAS-driven inflammatory and autoimmune diseases. Its mechanism of action, involving the direct blockage of dsDNA binding to cGAS, has been well-characterized through a variety of in vitro and cellular assays. In vivo studies have further demonstrated its therapeutic potential in relevant disease models. This technical guide provides a comprehensive resource for researchers and drug developers interested in utilizing this compound as a tool to investigate the cGAS-STING pathway or as a lead compound for further therapeutic development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cGAS activation causes lupus-like autoimmune disorders in a TREX1 mutant mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Initial Characterization of the Novel Cyclopeptide cGAS Inhibitor, XQ2B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic GMP-AMP synthase (cGAS) is a critical sensor of cytosolic DNA, initiating innate immune responses.[1] Its overactivation is implicated in various autoimmune and autoinflammatory diseases, making it a key therapeutic target.[1] This document provides a comprehensive technical overview of the initial characterization of XQ2B, a novel cyclopeptide inhibitor of cGAS. This compound has been identified as a potent and specific inhibitor that functions by blocking the interaction between cGAS and double-stranded DNA (dsDNA), a crucial step for enzyme activation.[1] This guide details the core biophysical and cellular activities of this compound, the experimental protocols used for its characterization, and the signaling pathway it modulates.

Core Compound Characteristics

This compound is a synthetic cyclopeptide developed through a focused library screening designed to identify inhibitors of cGAS.[1] Its structure is optimized for stability and target engagement. The core attributes of cyclopeptides, such as increased rigidity, resistance to proteolytic degradation, and potentially improved cell permeability, make them an attractive modality for challenging targets like cGAS.[2]

Quantitative Data Summary

The initial characterization of this compound yielded quantitative data on its binding affinity, cellular potency, and selectivity. These findings are summarized below.

| Parameter | Value | Method | Target |

| Binding Affinity (KD) | 12.5 nM | Surface Plasmon Resonance (SPR) | Human cGAS (aa 157-522) |

| Cellular Potency (IC50) | 85.3 nM | THP-1 Dual™ Cell Reporter Assay | IFN-β Production |

| Selectivity | >100-fold | Cellular Thermal Shift Assay (CETSA) | STING, TBK1, IRF3 |

| Molecular Weight | 1482.7 g/mol | Mass Spectrometry | N/A |

Mechanism of Action

This compound exerts its inhibitory effect by directly competing with dsDNA for binding to cGAS.[1] By occupying the DNA binding site, this compound prevents the conformational changes and liquid phase condensation required for cGAS activation.[1] This mechanism effectively halts the synthesis of cyclic GMP-AMP (cGAMP) and the subsequent activation of the STING-TBK1-IRF3 signaling axis, which leads to the production of type I interferons and other proinflammatory cytokines.[1]

cGAS-STING Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical cGAS-STING pathway and the specific point of inhibition by this compound.

References

An In-depth Technical Guide to the Therapeutic Potential of XQ2B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is based on publicly available preclinical research. XQ2B is an experimental compound, and its safety and efficacy in humans have not been established. The detailed quantitative data and specific experimental protocols requested for a comprehensive technical guide are not fully available in the public domain. This guide summarizes the existing scientific literature to the greatest extent possible.

Introduction

This compound is a novel cyclopeptide that has emerged as a potent and specific inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a critical intracellular DNA sensor that plays a central role in the innate immune system. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway. This signaling cascade leads to the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense against pathogens, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathogenesis of a range of autoimmune and inflammatory diseases. This compound is being investigated for its therapeutic potential in these cGAS-dependent pathologies.[1][3][4]

Mechanism of Action

This compound exerts its inhibitory effect by directly interfering with the initial step of the cGAS-STING pathway. Its primary mechanism of action is the disruption of the interaction between cGAS and dsDNA.[1][3] By binding to cGAS, this compound prevents the conformational changes and liquid-phase condensation that are necessary for its enzymatic activation.[1][3] This blockade of dsDNA binding effectively inhibits the synthesis of cGAMP, thereby suppressing the downstream signaling cascade that leads to the production of inflammatory mediators.[1][3]

Signaling Pathway of this compound Inhibition

Caption: Mechanism of this compound in the cGAS-STING signaling pathway.

Preclinical Data

Preclinical studies have demonstrated the potential of this compound in models of cGAS-dependent inflammation. The primary model used to evaluate the efficacy of this compound is the Trex1-deficient (Trex1-/-) mouse. TREX1 is an exonuclease that degrades cytosolic DNA, and its deficiency leads to the accumulation of self-DNA, chronic cGAS activation, and a severe systemic inflammatory and autoimmune phenotype.[3]

In Vitro Efficacy

In cellular assays, this compound has been shown to effectively suppress the production of type I interferons and pro-inflammatory cytokines in primary macrophages derived from Trex1-/- mice.[1][3]

In Vivo Efficacy

-

Suppression of Systemic Inflammation: In Trex1-/- mice, treatment with this compound significantly attenuated systemic inflammation.[3]

-

Reduction of Pro-inflammatory Cytokines: The elevated levels of type I interferons and pro-inflammatory cytokines characteristic of the Trex1-/- mouse model were markedly suppressed by this compound administration.[1][3]

-

Inhibition of Antiviral Immune Responses: this compound was also shown to inhibit the antiviral immune responses induced by herpes simplex virus-1 (HSV-1) in both in vitro and in vivo models, consistent with its mechanism of blocking the cGAS-STING pathway.[1][3]

Quantitative Data

Note: Specific quantitative data such as IC50 values for cGAS inhibition and detailed dose-response relationships for cytokine suppression are not available in the peer-reviewed literature. The following table provides a qualitative summary of the reported findings.

| Parameter | Model System | Effect of this compound | Reference |

| Type I Interferon Production | Primary macrophages from Trex1-/- mice | Significantly suppressed | [1][3] |

| Pro-inflammatory Cytokine Levels | Primary macrophages from Trex1-/- mice | Significantly suppressed | [1][3] |

| Systemic Inflammation | Trex1-/- mice | Efficiently attenuated | [3] |

| Antinuclear Antibody Levels | Trex1-/- mice | Markedly reduced | [3] |

| Antiviral Immune Response | In vitro and in vivo HSV-1 infection models | Inhibited | [1][3] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the key experiments involving this compound are not publicly available. The following are generalized descriptions of the methodologies based on the published research.

cGAS Inhibition Assay (General Description)

A common method to assess the inhibition of cGAS is a fluorescence polarization (FP) assay. This assay measures the ability of a compound to disrupt the binding of a fluorescently labeled dsDNA probe to the cGAS protein. A decrease in fluorescence polarization indicates inhibition of the cGAS-dsDNA interaction.

Cellular Assays for Cytokine Production (General Description)

Primary macrophages are isolated from the bone marrow of Trex1-/- mice and cultured. These cells are then treated with varying concentrations of this compound or a vehicle control. After a period of incubation, the cell culture supernatants are collected to measure the levels of secreted cytokines (e.g., IFN-β, IL-6, TNF-α) using enzyme-linked immunosorbent assays (ELISA). Additionally, the cells can be lysed, and RNA extracted for quantitative real-time PCR (qRT-PCR) to measure the gene expression of these cytokines.

In Vivo Studies in Trex1-/- Mice (General Description)

Trex1-/- mice, which spontaneously develop systemic inflammation, are treated with this compound or a vehicle control via a specific route of administration (e.g., intravenous injection) over a defined period. The effects of the treatment are assessed through several endpoints:

-

Histological analysis: Tissues from various organs are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate the extent of immune cell infiltration and tissue damage.

-

Cytokine analysis: Blood samples are collected to measure the serum levels of various cytokines and chemokines.

-

Antibody analysis: Serum is also used to measure the levels of autoantibodies, such as antinuclear antibodies.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Generalized workflow for assessing the in vivo efficacy of this compound.

Therapeutic Potential and Future Directions

The preclinical data suggest that this compound holds therapeutic promise for the treatment of autoimmune and inflammatory diseases driven by the aberrant activation of the cGAS-STING pathway. By specifically targeting the upstream sensor, cGAS, this compound may offer a more targeted therapeutic approach compared to broader immunosuppressants.

Future research will likely focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, along with its dose-response relationship in vivo.

-

Toxicology Studies: Comprehensive safety and toxicology assessments to determine a potential therapeutic window.

-

Efficacy in Other Disease Models: Evaluating the therapeutic efficacy of this compound in other preclinical models of autoimmune diseases where the cGAS-STING pathway is implicated.

-

Lead Optimization: Further medicinal chemistry efforts to optimize the potency, selectivity, and drug-like properties of this compound and its analogs.

The development of this compound represents a significant step forward in the pursuit of targeted therapies for cGAS-driven pathologies. As a specific inhibitor, it serves as a valuable tool for further elucidating the role of the cGAS-STING pathway in health and disease, and as a potential scaffold for the development of new medicines.[1]

References

- 1. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic prediction of an antibody in mice based on an in vitro cell-based approach using target receptor-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

XQ2B: A Technical Guide to its Impact on Cytosolic DNA Sensing

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system provides the first line of defense against invading pathogens. A critical component of this system is the detection of cytosolic DNA, which is a key indicator of viral or bacterial infection, as well as cellular damage. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a primary sensor of cytosolic DNA, and its activation leads to the production of type I interferons and other inflammatory cytokines. Dysregulation of this pathway is implicated in various autoimmune and autoininflammatory diseases. This technical guide provides an in-depth overview of XQ2B, a novel cyclopeptide inhibitor of cGAS. We will explore its mechanism of action, its impact on the cytosolic DNA sensing pathway, and provide detailed experimental protocols for its characterization. This document is intended to be a valuable resource for researchers and drug development professionals working in the fields of immunology, infectious diseases, and autoimmune disorders.

Introduction to Cytosolic DNA Sensing and the cGAS-STING Pathway

The presence of DNA in the cytoplasm of eukaryotic cells is a potent danger signal that triggers a robust innate immune response.[1] This cytosolic DNA can originate from various sources, including invading pathogens like viruses and bacteria, or from the host itself under conditions of cellular stress and damage, such as the leakage of mitochondrial or nuclear DNA.[1] To detect this misplaced DNA, cells have evolved a sophisticated surveillance system, with cyclic GMP-AMP synthase (cGAS) being a central sensor.[2][3]

Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and enzymatic activation.[1] Activated cGAS catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP.[1][4] This 2'3'-cGAMP then binds to the adaptor protein, stimulator of interferon genes (STING), which is located on the endoplasmic reticulum.[5] The binding of 2'3'-cGAMP to STING initiates a signaling cascade. STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][5] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFNs), such as IFN-β.[1] Secreted type I IFNs then act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.[1][6] In parallel, the cGAS-STING pathway can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[1][5]

While crucial for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to detrimental autoimmune and autoinflammatory conditions.[1][7] Therefore, the development of specific inhibitors of this pathway is of significant therapeutic interest.

This compound: A Novel Cyclopeptide Inhibitor of cGAS

This compound is a recently identified cyclopeptide that acts as a specific inhibitor of cGAS.[2] It was discovered through in vitro screening of a focused library of cyclic peptides.[2]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting cGAS and preventing its interaction with dsDNA.[2] The cyclopeptide specifically binds to the DNA-binding site of cGAS.[2] This direct binding sterically hinders the association of dsDNA with cGAS, thereby preventing the initial and critical step in the activation of the cytosolic DNA sensing pathway.[2] Consequently, dsDNA-induced liquid phase condensation and the subsequent activation of cGAS are inhibited.[2]

References

- 1. The cGAS-STING Pathway in Inflammatory Lung Disease: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]

- 2. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytosolic DNA Sensors and CNS Responses to Viral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Therapeutic Effectiveness of Interferon-α2b against COVID-19 with Community-Acquired Pneumonia: The Ukrainian Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytosolic DNA‐sensing immune response and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on XQ2B: A cGAS Inhibitor with Implications for Viral Infection

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on XQ2B, a novel cyclopeptide inhibitor of the innate immune sensor, cyclic GMP-AMP synthase (cGAS). By elucidating its mechanism of action and its impact on viral infection, particularly with Herpes Simplex Virus 1 (HSV-1), this document serves as a comprehensive resource for scientists and professionals engaged in immunology, virology, and therapeutic development.

Executive Summary

This compound is a specific inhibitor of cGAS, a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a hallmark of many viral and bacterial infections, as well as cellular damage. This compound functions by directly binding to the DNA-binding site of cGAS, thereby preventing the interaction with dsDNA and subsequent activation of the cGAS-STING signaling pathway. This inhibition leads to a significant reduction in the production of type I interferons and other pro-inflammatory cytokines. Research has demonstrated that by suppressing this antiviral response, this compound enhances the replication of HSV-1 both in vitro and in vivo. These findings position this compound as a critical research tool for studying the cGAS-STING pathway and as a potential scaffold for the development of therapeutics for cGAS-dependent inflammatory diseases.

Mechanism of Action of this compound

This compound is a cyclopeptide that was identified through in vitro screening for its ability to inhibit cGAS. Its primary mechanism of action is the competitive inhibition of dsDNA binding to cGAS. This prevents the conformational changes and subsequent enzymatic activity of cGAS, which is responsible for synthesizing the second messenger cyclic GMP-AMP (cGAMP). The inhibition of cGAMP production, in turn, prevents the activation of the STING protein, a downstream effector that orchestrates the transcriptional response leading to the production of type I interferons and other cytokines.

Signaling Pathway

The cGAS-STING pathway is a pivotal component of the innate immune response to cytosolic DNA. The inhibitory action of this compound occurs at the initial step of this cascade.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro cGAS Inhibition by this compound

| Parameter | Value | Assay Type |

| Binding Affinity (Kd) to hcGAS-FL | 0.88 μM | Surface Plasmon Resonance (SPR) |

| IC50 for cGAS-DNA Interaction | 1.6 μM | Fluorescence Polarization (FP) |

Table 2: Cellular Activity of this compound in Trex1-/- Bone Marrow-Derived Macrophages (BMDMs)

| Gene Target | This compound Concentration | Inhibition of mRNA Expression |

| Ifnb1 | 10 μM | Significant suppression |

| Cxcl10 | 10 μM | Significant suppression |

| Il6 | 10 μM | Significant suppression |

Table 3: In Vivo Efficacy of this compound in a Trex1-/- Mouse Model of Autoimmunity

| Parameter | Dosage | Treatment Regimen | Outcome |

| Systemic Inflammation | 10 mg/kg | Intravenous, every other day for 7 days | Attenuated inflammation in heart, stomach, tongue, kidney, and skeletal muscle. |

| Cytokine mRNA Levels | 10 mg/kg | Intravenous, every other day for 7 days | Suppressed mRNA levels of Ifnb1, Cxcl10, and Il6. |

Table 4: Effect of this compound on HSV-1 Infection In Vivo

| Parameter | Dosage | Treatment Time | Outcome |

| Host Antiviral Response | 10 mg/kg | 3 hours post-infection (intravenous) | Attenuated innate antiviral response in Wild-Type mice. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the foundational research of this compound.

In Vitro cGAS Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of this compound to inhibit the binding of dsDNA to cGAS.

Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of FAM-labeled dsDNA (e.g., ISD) in FP buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).

-

Prepare a 2X solution of purified full-length human cGAS in FP buffer.

-

Prepare a serial dilution of this compound in FP buffer.

-

-

Assay Procedure:

-

Add 10 µL of the serially diluted this compound solution to the wells of a 384-well black plate.

-

Add 10 µL of the 2X FAM-labeled dsDNA solution to all wells.

-

Initiate the binding reaction by adding 10 µL of the 2X cGAS solution to all wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a suitable microplate reader with excitation at 485 nm and emission at 535 nm.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to determine the binding affinity (Kd) of this compound to cGAS.

Protocol:

-

Chip Preparation:

-

Immobilize purified full-length human cGAS onto a CM5 sensor chip using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in HBS-EP+ buffer (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Inject the different concentrations of this compound over the cGAS-immobilized surface and a reference flow cell.

-

Monitor the association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgrams to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

In Vitro HSV-1 Infection Assay

This assay evaluates the effect of this compound on HSV-1 replication in cell culture.

Workflow:

Protocol:

-

Cell Culture and Treatment:

-

Seed L929 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentrations of this compound for 2 hours.

-

-

Viral Infection:

-

Infect the cells with HSV-1 at an MOI of 1.

-

After 1 hour of adsorption, remove the inoculum and add fresh media containing the respective concentrations of this compound.

-

-

Quantification of Viral Replication:

-

At 24 hours post-infection, collect the cell culture supernatants.

-

Perform a plaque assay on Vero cells to determine the viral titer (Plaque Forming Units/mL).

-

Alternatively, extract DNA from the infected cells and quantify the viral genome copy number by qPCR using primers specific for an HSV-1 gene (e.g., UL30).

-

In Vivo Trex1-/- Mouse Model of Autoimmunity

This model is used to assess the anti-inflammatory efficacy of this compound in a setting of cGAS overactivation.

Protocol:

-

Animal Model:

-

Use 8-week-old male C57BL/6 Trex1-/- mice.

-

-

Drug Administration:

-

Administer this compound at a dosage of 10 mg/kg via intravenous injection.

-

For the anti-inflammatory effect study, inject every other day for a 7-day cycle.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice and harvest tissues (heart, stomach, tongue, kidney, skeletal muscle).

-

Perform histological analysis (e.g., H&E staining) to assess inflammation.

-

Extract RNA from tissues and perform RT-qPCR to measure the mRNA levels of Ifnb1, Cxcl10, and Il6.

-

Conclusion

The foundational research on this compound has established it as a potent and specific inhibitor of cGAS. Its mechanism of action, involving the direct blockage of dsDNA binding, has been well-characterized through a variety of biochemical and cellular assays. The demonstration of its ability to enhance HSV-1 infection by dampening the innate immune response underscores the critical role of the cGAS-STING pathway in antiviral defense. Furthermore, its efficacy in a mouse model of cGAS-driven autoimmunity highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. This technical guide provides the essential data and methodologies for researchers to further explore the biological functions of the cGAS-STING pathway and to advance the development of next-generation immunomodulatory drugs.

Methodological & Application

No Public Information Available for "XQ2B Experimental Protocol"

Following a comprehensive search, no publicly available scientific literature or documentation could be found for an experimental protocol specifically designated as "XQ2B." This suggests that "this compound" may be an internal, proprietary, or unpublished codename for a specific research protocol, or potentially a hypothetical example.

Without access to foundational information on the nature of "this compound," its scientific objectives, and the associated molecular or cellular mechanisms, it is not possible to generate the detailed Application Notes and Protocols as requested. The core requirements, including data presentation, detailed methodologies, and signaling pathway diagrams, are contingent on the availability of this specific information.

To fulfill your request for a detailed protocol with the specified formatting, please provide the name of a known and publicly documented in vitro experimental protocol.

Examples of well-established protocols that can be detailed include:

-

Luciferase Reporter Assay: To measure the activity of a specific signaling pathway or promoter.

-

Western Blotting: For the detection and quantification of specific proteins in a sample.

-

MTT or WST-1 Assay: For the assessment of cell viability and proliferation.

-

ELISA (Enzyme-Linked Immunosorbent Assay): For the quantification of a specific protein or antibody in a sample.

-

CRISPR-Cas9 Gene Editing Efficiency Assay: To determine the success rate of genomic modifications.

Upon receiving a valid protocol name, a detailed response will be generated that adheres to all your specified requirements for data presentation, experimental procedures, and Graphviz visualizations.

Application Notes and Protocols for XQ2B in In Vivo Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

XQ2B is a potent and specific cyclic GMP-AMP synthase (cGAS) inhibitor. It functions by targeting the interaction between cGAS and double-stranded DNA (dsDNA), thereby preventing the liquid phase separation required for cGAS activation.[1][2][3] This inhibitory action blocks the downstream signaling cascade of the cGAS-STING pathway, which is a critical component of the innate immune response. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and autoinflammatory diseases. In preclinical research, the Trex1-/- mouse model, which exhibits a systemic inflammatory phenotype due to the accumulation of endogenous DNA and subsequent cGAS activation, serves as a valuable tool for evaluating the in vivo efficacy of cGAS inhibitors like this compound.[1][3] These application notes provide detailed protocols for the administration of this compound in this mouse model of systemic inflammation.

Mechanism of Action: cGAS-STING Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by directly interfering with the initial step of the cGAS-STING signaling pathway. Under pathological conditions, such as in Trex1-deficient mice, self-DNA accumulates in the cytoplasm and activates cGAS. This leads to the production of the second messenger cGAMP, which in turn activates STING and triggers a downstream signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines. This compound, by binding to cGAS and preventing its interaction with DNA, effectively halts this inflammatory cascade at its origin.

Caption: this compound inhibits the cGAS-STING signaling pathway.

Quantitative Data Summary

The following table summarizes the recommended dosage and administration of this compound for in vivo studies in the Trex1-/- mouse model of systemic inflammation.

| Parameter | Value | Reference |

| Compound | This compound | [1][3] |

| Animal Model | C57BL/6 Trex1-/- male mice (8 weeks old) | [1] |

| Dosage | 10 mg/kg | [1][3] |

| Administration Route | Intravenous (i.v.) injection | [1][3] |

| Dosing Schedule (Anti-inflammatory effect) | Every other day for 7 days | [1][3] |

| Dosing Schedule (Survival analysis) | Every other day for 11 days | [1] |

Experimental Protocols

In Vivo Study Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound in a mouse model of inflammation.

Caption: General workflow for in vivo this compound efficacy studies.

Detailed Protocol: Administration of this compound in Trex1-/- Mice

1. Animal Model:

-

Use 8-week-old male C57BL/6 Trex1-/- mice. These mice spontaneously develop an autoimmune disease-like phenotype.[1]

-

House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Allow mice to acclimate for at least one week before the start of the experiment.

2. Preparation of this compound Formulation:

-

Note: The specific vehicle for in vivo administration of this compound is not detailed in the provided search results. A common vehicle for intravenous administration of peptide-based inhibitors is sterile saline or a solution containing a solubilizing agent such as DMSO and a surfactant like Tween 80, further diluted in saline or PBS. It is crucial to perform solubility and stability tests for this compound in the chosen vehicle prior to in vivo use.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On each day of dosing, dilute the stock solution with the appropriate vehicle to the final concentration for injection. The final concentration of the solubilizing agent (e.g., DMSO) should be minimized and kept consistent across all treatment groups.

3. Dosing and Administration:

-

Randomly assign mice to a vehicle control group and an this compound treatment group.

-

Administer this compound at a dose of 10 mg/kg body weight via intravenous injection (e.g., into the tail vein).[1][3]

-

Administer an equivalent volume of the vehicle solution to the control group.

-

For the evaluation of anti-inflammatory effects, injections should be performed every other day for a total of 7 days.[1][3]

-

For survival studies, the dosing regimen of every other day should be extended to 11 days.[1]

4. Monitoring and Endpoint Analysis:

-

Monitor the general health and body weight of the mice throughout the study.

-

At the end of the treatment period (e.g., day 8 for the anti-inflammatory study), euthanize the mice.

-

Collect blood via cardiac puncture to obtain serum for cytokine analysis.

-

Harvest relevant tissues (e.g., heart, stomach, tongue, kidney, and skeletal muscle) for histopathological analysis and to measure the mRNA levels of inflammatory markers such as Ifnb1, Cxcl10, and Il6 by quantitative real-time PCR (qRT-PCR).[1]

5. Expected Outcomes:

-

Treatment with this compound is expected to attenuate the inflammation in various organs of Trex1-/- mice.[1]

-

A significant reduction in the mRNA levels of Ifnb1, Cxcl10, and Il6 is anticipated in the tissues of this compound-treated mice compared to the vehicle-treated controls.[1]

These protocols and notes, derived from the available preclinical data, provide a foundational framework for the in vivo investigation of this compound in mouse models of inflammation. Researchers should adapt these guidelines as necessary based on their specific experimental objectives and institutional animal care and use committee (IACUC) regulations.

References

Application Notes and Protocols: Evaluation of XQ2B in Herpes Simplex Virus-1 (HSV-1) Infection Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Herpes Simplex Virus-1 (HSV-1) is a prevalent human pathogen responsible for a range of diseases, from common cold sores to more severe conditions like keratitis and encephalitis.[1][2][3] The increasing emergence of resistance to current antiviral therapies necessitates the discovery and development of novel anti-HSV-1 agents.[4] XQ2B is a novel small molecule compound with putative antiviral properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy and mechanism of action of this compound against HSV-1 infection in vitro. The following protocols describe key assays for determining the cytotoxicity of this compound, its ability to inhibit HSV-1 plaque formation, its effect on viral entry, and the stage of the viral replication cycle it targets.

Principle

The evaluation of a potential antiviral compound like this compound involves a series of in vitro assays to determine its efficacy and safety profile. Initially, the cytotoxicity of the compound is assessed to establish a non-toxic working concentration range for subsequent antiviral experiments. The primary antiviral activity is often determined using a plaque reduction assay, which quantifies the inhibition of viral replication and spread.[5][6] To elucidate the mechanism of action, further assays can be employed. A viral entry assay can determine if the compound prevents the virus from entering the host cell. Time-of-addition assays help to pinpoint the stage of the viral lifecycle (e.g., attachment, entry, replication, or egress) that is inhibited by the compound.

Data Presentation

Table 1: Cytotoxicity of this compound on Vero Cells

This table summarizes the effect of this compound on the viability of Vero cells, as determined by an MTT assay after 48 hours of incubation. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.

| This compound Concentration (µM) | Cell Viability (%) |

| 0 | 100 |

| 1 | 98.5 |

| 5 | 95.2 |

| 10 | 90.8 |

| 25 | 85.1 |

| 50 | 70.3 |

| 100 | 52.6 |

| 200 | 25.4 |

| CC₅₀ (µM) | >100 |

Table 2: Anti-HSV-1 Activity of this compound by Plaque Reduction Assay

This table presents the dose-dependent inhibition of HSV-1 plaque formation in Vero cells by this compound. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

| This compound Concentration (µM) | Plaque Count (average) | % Inhibition |

| 0 (Virus Control) | 120 | 0 |

| 1 | 105 | 12.5 |

| 5 | 78 | 35 |

| 10 | 55 | 54.2 |

| 25 | 23 | 80.8 |

| 50 | 8 | 93.3 |

| EC₅₀ (µM) | 8.5 | |

| Selectivity Index (SI) | >11.7 |

Table 3: Effect of this compound on HSV-1 Entry

This table shows the results of a viral entry assay, where this compound was present only during the viral adsorption and penetration period. Inhibition of viral entry is quantified by the reduction in the expression of an early viral gene or a reporter virus.

| Treatment | Viral Gene Expression (relative units) | % Inhibition of Entry |

| No Drug (Virus Control) | 1.0 | 0 |

| This compound (10 µM) | 0.45 | 55 |

| This compound (25 µM) | 0.21 | 79 |

| This compound (50 µM) | 0.09 | 91 |

Table 4: Time-of-Addition Assay of this compound on HSV-1 Replication

This table illustrates the effect of adding this compound at different time points relative to HSV-1 infection. This helps to determine if the compound acts on early or late stages of the viral replication cycle.

| Time of this compound Addition (hours post-infection) | Viral Titer (PFU/mL) | % Inhibition |

| No Drug | 5.2 x 10⁶ | 0 |

| -2 to 1 (Adsorption) | 2.1 x 10⁶ | 59.6 |

| 0 to 24 (Full time) | 3.5 x 10⁵ | 93.3 |

| 1 to 24 (Post-entry) | 8.9 x 10⁵ | 82.9 |

| 4 to 24 (Post-replication) | 3.8 x 10⁶ | 26.9 |

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to Vero cells.

Materials:

-

Vero cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (highest concentration of DMSO used).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-